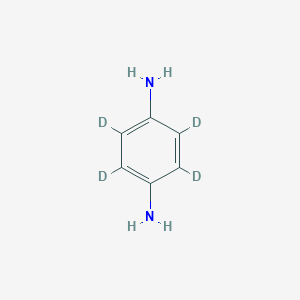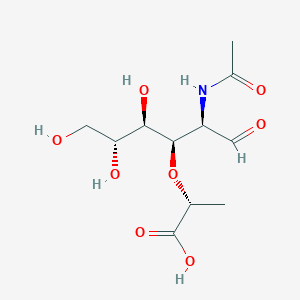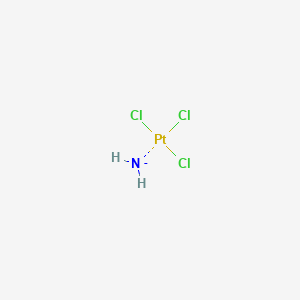
Potassium trichloroammineplatinate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trichloroammineplatinate(II), also known as Potassium aminetrichloroplatinate(II) or Magnus red anion salt, is a compound with the linear formula KPt(NH3)Cl3 . It has a molecular weight of 357.57 . This compound is a degradation product of Cisplatin, an antitumor compound which exhibits mutagenic activity .
Molecular Structure Analysis
The molecular structure of Potassium trichloroammineplatinate(II) is represented by the formula KPt(NH3)Cl3 . This indicates that the compound consists of one potassium atom (K), one platinum atom (Pt), one ammonia molecule (NH3), and three chlorine atoms (Cl).
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
This compound acts as a catalyst in various organic synthesis reactions. Its platinum component is particularly useful in facilitating reactions such as hydrogenation, oxidation, and isomerization, which are crucial in the production of fine chemicals and pharmaceutical intermediates .
Material Science and Nanotechnology
In material science, Potassium trichloroammineplatinate(II) is employed in the creation of advanced materials, including nanomaterials. It can be used to produce platinum-based nanoparticles, which have applications in electronics, catalysis, and as agents for medical imaging .
Analytical Chemistry
As an analytical reagent, Potassium trichloroammineplatinate(II) is used in colorimetric tests for the detection of certain ions and molecules. Its color-changing properties upon reaction make it a valuable tool for qualitative and quantitative analysis in laboratory settings .
Photocatalysis Research
This compound has potential applications in photocatalysis research. It can be used to study the photocatalytic properties of platinum-containing compounds, which are of interest for environmental remediation and the development of sustainable energy sources .
Electrochemistry
In electrochemistry, Potassium trichloroammineplatinate(II) is explored for its electrocatalytic properties. It can be used in the design of electrodes for fuel cells or batteries, contributing to the advancement of energy storage technologies .
Safety and Hazards
Potassium trichloroammineplatinate(II) may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with eyes or skin, rinse cautiously with water . If inhaled, remove the person to fresh air and keep them comfortable for breathing .
Propiedades
IUPAC Name |
potassium;azane;trichloroplatinum(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;+1;;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYEDQIQOTXLO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.Cl[Pt-](Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H3KNPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trichloroammineplatinate(II) | |
CAS RN |
13820-91-2 |
Source


|
| Record name | Potassium amminetrichloroplatinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kalium-ammintrichloroplatinat(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of Potassium Trichloroamminoplatinate(II) Monohydrate?
A1: Potassium Trichloroamminoplatinate(II) Monohydrate crystallizes in the orthorhombic space group Pnam. [] The structure consists of discrete planar [PtCl3NH3]- anions and K+ cations. The platinum atom in the anion is coordinated to three chlorine atoms and one nitrogen atom from the ammonia molecule, forming a square planar geometry. The water molecule plays a crucial role in linking the anions and cations through hydrogen bonding.
Q2: How does the color of Potassium Trichloroamminoplatinate(II) Monohydrate relate to its spectroscopic properties?
A2: Potassium Trichloroamminoplatinate(II) Monohydrate exists in two forms: yellow and red. [] The difference in color is attributed to variations in crystal packing and the resulting differences in the polarization of light absorption. Polarized crystal spectroscopy studies can provide insights into the electronic structure and bonding characteristics of both the yellow and red forms. [] This information is valuable for understanding the compound's optical properties and potential applications in areas like materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


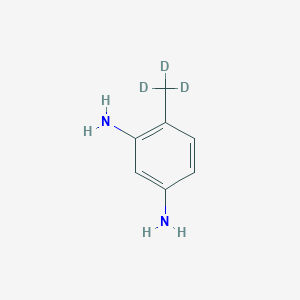
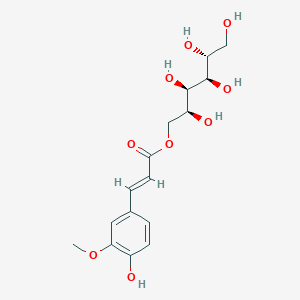
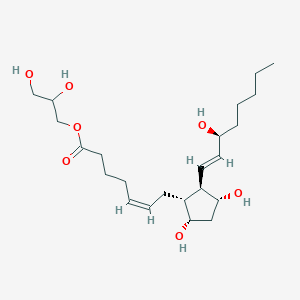


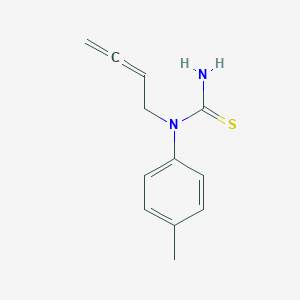

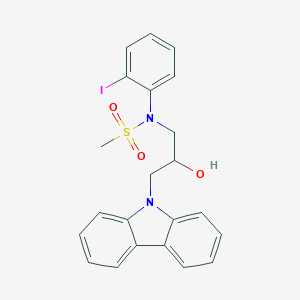
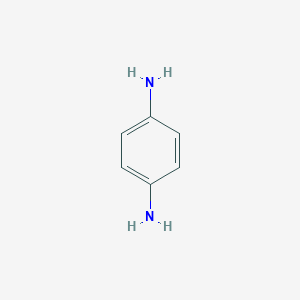
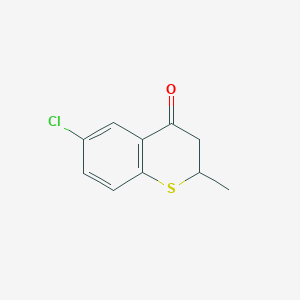
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
